1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Historical Development of Triazole-Urea Hybrid Compounds
The conceptualization of triazole-urea hybrids emerged from parallel advancements in heterocyclic chemistry and medicinal pharmacology. The triazole nucleus, first synthesized by Bladin in 1885, gained prominence in the mid-20th century with the discovery of antifungal azoles like fluconazole, which inhibit fungal CYP450 enzymes through nitrogen coordination. Urea derivatives, meanwhile, were recognized for their ability to form critical hydrogen bonds with biological targets, as demonstrated by the antidiabetic drug tolbutamide in the 1950s.
The convergence of these two structural elements began in earnest during the 2010s, driven by click chemistry methodologies. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled precise construction of 1,2,3-triazole linkages, while nucleophilic addition reactions facilitated urea group incorporation. A landmark study in 2011 demonstrated that 1,2,3-triazole ureas could achieve sub-nanomolar inhibition of serine hydrolases through covalent binding to catalytic residues. This work established the triazole-urea scaffold as a versatile platform for targeted enzyme inhibition.
Table 1: Key Milestones in Triazole-Urea Hybrid Development
Emergence of 1,2,4-Triazole Derivatives in Medicinal Chemistry
The 1,2,4-triazole isomer distinguishes itself through enhanced metabolic stability compared to its 1,2,3-counterpart, owing to reduced susceptibility to oxidative degradation. This stability, combined with the ability to participate in π-π stacking interactions, has made 1,2,4-triazoles a cornerstone of modern drug design. The target compound exemplifies this trend, incorporating a 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl moiety to optimize steric and electronic properties.
Structure-activity relationship (SAR) studies reveal that substitutions at the triazole N1 and N4 positions critically influence target affinity. For instance:
- N1-Alkylation (as in the ethyl linker) enhances membrane permeability by lowering polarity
- N4-Aryl groups (e.g., phenyl) promote hydrophobic interactions with enzyme binding pockets
- C3-Cyclopropyl substitution introduces torsional strain, potentially improving conformational selectivity
These modifications are exemplified in the compound’s design, where the cyclopropyl group at C3 and phenyl at C4 create a steric environment that may favor selective binding to overexpressed kinases in cancer cells.
Structural Classification within the Family of Bioactive Heterocycles
The target compound belongs to the triazolylurea subclass of bioactive heterocycles, characterized by a triazole ring directly connected to a urea functionality through an ethylene spacer. This classification can be further analyzed through three structural lenses:
Core Heterocycle Configuration
Urea Connectivity
Peripheral Modifications
Table 2: Structural Components and Their Pharmacological Roles
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(20-15-7-4-12-26-15)19-10-11-22-18(25)23(14-5-2-1-3-6-14)16(21-22)13-8-9-13/h1-7,12-13H,8-11H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFAJDUEVUBYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.4 g/mol. It features a triazole ring fused with a cyclopropyl group and a phenyl group, contributing to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. In particular:
- In vitro studies have shown that derivatives of 1,2,4-triazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. The compound's structural components may enhance its efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives are being explored for their anticancer potential. The compound may inhibit cancer cell proliferation through:
- Cell cycle arrest : Studies suggest that triazole compounds can induce apoptosis in various cancer cell lines by modulating cell cycle checkpoints.
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been documented in several studies:
- Compounds similar to the one have shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For instance, they can inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis.
- Receptor Binding : The structural features allow binding to specific receptors involved in various signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazoles can modulate oxidative stress levels within cells.
Case Studies and Research Findings
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It plays a significant role in several pathological conditions, including kidney stones and urinary tract infections.
Case Studies
In a study focused on urease inhibitors, it was found that derivatives of thiourea exhibited significant inhibitory effects against urease enzymes. For example, modifications on the phenyl ring influenced the potency of these inhibitors . The compound may follow similar trends, with specific substitutions enhancing its efficacy.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with triazole and thiophene rings have been studied for their ability to induce apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of urea and thiourea have shown promise in targeting specific cancer types by disrupting tumor growth and inducing cell death .
Pharmacological Properties
Beyond urease inhibition and anticancer activity, this compound may exhibit other pharmacological properties:
- Antioxidant Activity : Compounds containing thiophene and triazole rings are known for their ability to scavenge free radicals .
- Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory properties through modulation of inflammatory mediators.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes a range of chemical reactions influenced by its structural features, including the triazole ring, thiophene moiety, and urea linkage. Key reaction types include:
1.1 Oxidation/Reduction
-
Thiophene ring oxidation : The thiophene moiety can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid .
-
Reduction of carbonyl groups : The 5-oxo group in the triazole ring may be reduced to form alcohol derivatives using reagents such as lithium aluminum hydride or sodium borohydride .
1.2 Substitution Reactions
-
Electrophilic substitution at thiophene : Reactions with halogens (e.g., Cl₂, Br₂), nitric acid, or sulfuric acid may introduce substituents at the thiophene ring .
-
Triazole ring functionalization : The triazole moiety can participate in nucleophilic substitution or cycloaddition reactions, depending on the substituents .
1.3 Cyclization and Coupling
-
Intramolecular cyclization : The triazole ring often forms via intramolecular cyclization of hydrazides or thiosemicarbazides, as seen in related compounds .
-
Urea formation : The urea linkage is typically formed through coupling with isocyanates (e.g., thiophene-2-yl isocyanate) under controlled conditions .
Comparative Analysis of Reaction Trends
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Oxidation of thiophene | H₂O₂, m-CPBA | Sulfoxide/sulfone derivatives |
| Reduction of carbonyl | LiAlH₄, NaBH₄ | Alcohol derivatives |
| Thiophene substitution | Cl₂, Br₂, HNO₃ | Halogenated/nitrated thiophene derivatives |
| Triazole cyclization | Base catalysis (e.g., NaOH) | Formation of triazole ring |
| Urea coupling | Thiophene-2-ylmethyl isocyanate | Final urea derivative |
Research Findings and Implications
-
Structural versatility : The triazole ring and thiophene moiety enable diverse reactivity, making this compound adaptable for functionalization in drug discovery .
-
Biological implications : While direct data on this compound’s bioactivity is limited, analogous triazole-urea derivatives show potential in inhibiting enzymes or modulating receptors .
-
Synthetic challenges : Controlled conditions are critical during cyclization and coupling steps to ensure high purity and yield .
Future Research Directions
-
Mechanistic studies : Detailed analysis of triazole ring reactivity and thiophene oxidation pathways.
-
Biological screening : Evaluation of enzyme inhibition or receptor binding to identify therapeutic applications.
-
Structural analogs : Synthesis of derivatives with modified substituents (e.g., furan rings) to explore reactivity trends .
This compound’s reactivity profile underscores its potential as a scaffold for medicinal chemistry, particularly in targeting systems requiring triazole-based interactions. Further experimental validation is needed to fully characterize its reaction pathways and biological relevance.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea-Triazole Derivatives
*Estimated based on structural formula.
†Approximate range.
‡Reported yields for analogous reactions.
Key Observations
(1) Substituent Effects on Molecular Weight and Polarity
- The cyclopropyl group in the target compound introduces steric bulk compared to smaller substituents like methyl or halogens in analogues (e.g., compound 11a ). This may reduce solubility but enhance target binding specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea?
- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, analogous triazole derivatives are prepared by reacting hydrazine derivatives with carbonyl compounds under reflux in ethanol, followed by purification via recrystallization (e.g., 69–81% yields for similar compounds in ). Key steps include:
- Step 1 : Formation of the triazole core via cyclization of substituted thiosemicarbazides.
- Step 2 : Alkylation or acylation to introduce the cyclopropyl and thiophene moieties.
- Purification : Recrystallization from ethanol/water mixtures (1:3) is effective for isolating crystalline products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹, triazole ring vibrations).
- ¹H/¹³C NMR : Verify substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the compound’s yield and stability?
- Key Factors :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
- Temperature Control : Reflux in ethanol (78°C) balances reaction rate and thermal decomposition risks for triazole derivatives.
- Catalysts : Use of NaBH₄ (0.04 mol) in ethanol reduces intermediates selectively, as demonstrated in analogous syntheses ().
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or supramolecular packing?
- Procedure :
Grow single crystals via slow evaporation of ethanol/water solutions.
Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures with SHELXL (for small molecules) or WinGX (for visualization and hydrogen-bond analysis).
- Interpretation : Anisotropic displacement parameters (ORTEP diagrams) clarify thermal motion, while Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O bonds in urea groups) .
Q. How might conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled for this compound?
- Analytical Approach :
- Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to identify therapeutic vs. toxic thresholds.
- Mechanistic Studies : Use fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition screens (e.g., triazole-targeted kinases) to isolate primary modes of action.
- Comparative SAR : Compare with structurally similar compounds (e.g., 4-phenyl vs. 4-fluorophenyl analogs in ) to identify substituent-dependent trends .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Tools :
- Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS with a lipid bilayer model.
- Docking Studies : Use AutoDock Vina to predict binding affinities for cytochrome P450 enzymes (e.g., CYP3A4).
Data Contradiction and Troubleshooting
Q. How to address discrepancies in reported melting points for analogous triazole-urea derivatives?
- Root Causes :
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms) alters thermal stability.
- Impurities : Residual solvents (e.g., ethanol) depress melting points; use TGA-DSC to confirm purity.
Q. Why do NMR spectra occasionally show unexpected splitting patterns for the cyclopropyl group?
- Explanation : Restricted rotation of the cyclopropyl ring at room temperature causes diastereotopic proton splitting.
- Solution : Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆ at 50–80°C to coalesce signals and confirm dynamic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
